molecular formula C5H11NO2S B059380 (R)-3-(Methylsulfonyl)pyrrolidine CAS No. 1234576-84-1

(R)-3-(Methylsulfonyl)pyrrolidine

Cat. No.: B059380
CAS No.: 1234576-84-1
M. Wt: 149.21 g/mol
InChI Key: XCEGFNRUBBVHJT-RXMQYKEDSA-N
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Description

®-3-(Methylsulfonyl)pyrrolidine is a chiral sulfonyl compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Methylsulfonyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Sulfonylation: The pyrrolidine derivative undergoes sulfonylation using a sulfonylating agent such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-3-(Methylsulfonyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: ®-3-(Methylsulfonyl)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-(Methylsulfonyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

    (S)-3-(Methylsulfonyl)pyrrolidine: The enantiomer of ®-3-(Methylsulfonyl)pyrrolidine, with similar chemical properties but different biological activities.

    3-(Methylsulfonyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    N-Methylpyrrolidine: A structurally related compound lacking the sulfonyl group.

Uniqueness: ®-3-(Methylsulfonyl)pyrrolidine is unique due to its chiral nature and the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and interact with specific molecular targets makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-3-methylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEGFNRUBBVHJT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426592
Record name (R)-3-(METHYLSULFONYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234576-84-1
Record name (3R)-3-(Methylsulfonyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234576-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-(METHYLSULFONYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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